2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
Description
2,4,6-Trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a sulfonamide derivative featuring a dibenzo[b,f][1,4]oxazepin core, a heterocyclic system with a seven-membered ring containing oxygen and nitrogen. The compound is characterized by a 2,4,6-trimethylbenzenesulfonamide substituent at the 2-position of the oxazepin ring and a ketone group at the 11-position.
Key structural attributes include:
- Dibenzo[b,f][1,4]oxazepin core: Provides rigidity and planar aromaticity, facilitating interactions with biological targets.
- Sulfonamide linkage: Enhances metabolic stability and solubility compared to carboxamide analogs.
- Trimethyl substitution on the benzene ring: Modulates electronic and steric properties, influencing binding affinity and selectivity.
Properties
IUPAC Name |
2,4,6-trimethyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-13-10-14(2)21(15(3)11-13)29(26,27)24-16-8-9-19-17(12-16)22(25)23-18-6-4-5-7-20(18)28-19/h4-12,24H,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRSSIQDGAKDSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 2,4,6-trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is the Dopamine D2 receptor . The Dopamine D2 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in the central nervous system .
Mode of Action
This compound acts as a selective inhibitor of the Dopamine D2 receptor . By binding to this receptor, it prevents the action of dopamine, a neurotransmitter that plays a significant role in reward-motivated behavior and motor control .
Biochemical Pathways
The inhibition of the Dopamine D2 receptor affects the dopaminergic signaling pathways. This can lead to changes in the release of other neurotransmitters and hormones, affecting various physiological functions such as mood, reward, motor control, and endocrine regulation .
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its inhibitory effect on the Dopamine D2 receptor. This can result in a reduction in dopamine-mediated responses, which may be beneficial in conditions associated with overactive dopaminergic signaling. For example, the compound may be useful in treating central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Biological Activity
2,4,6-Trimethyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide is a complex organic compound that belongs to the class of dibenzooxazepines. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a candidate for drug development targeting various therapeutic areas.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of approximately 422.5 g/mol. The structure features a dibenzooxazepine core with a sulfonamide group, which is known to enhance biological activity through improved solubility and bioavailability.
Antimicrobial Activity
Research has indicated that compounds with similar dibenzooxazepine structures exhibit significant antimicrobial properties. For instance, studies on related oxazole derivatives have demonstrated their effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against Xanthomonas citri |
|---|---|---|
| 10b | 10 | 5 |
| 10c | 8 | 3 |
This table illustrates the Minimum Inhibitory Concentration (MIC) values for selected compounds derived from similar scaffolds.
Anticancer Potential
The structural attributes of this compound suggest potential anticancer activity. Compounds within this class have been shown to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Neuropharmacological Effects
Preliminary studies suggest that this compound may act as a dopamine D2 receptor antagonist, which could position it as a candidate for treating neurodegenerative diseases and psychiatric disorders. The modulation of dopaminergic signaling pathways holds promise for therapeutic applications in conditions such as schizophrenia and Parkinson's disease .
Study on Antimicrobial Efficacy
In a comparative study examining the antimicrobial efficacy of various oxazole derivatives, researchers found that specific modifications to the dibenzooxazepine structure significantly enhanced activity against Gram-positive and Gram-negative bacteria. The study highlighted that compounds with electron-withdrawing groups exhibited superior antimicrobial effects compared to their electron-donating counterparts .
Investigation into Anticancer Properties
A recent investigation focused on the anticancer properties of sulfonamide derivatives similar to our compound. The results indicated that these derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways .
Comparison with Similar Compounds
Key Observations :
- Substituent Position and Electronic Effects : The 2,4,6-trimethyl group in the target compound provides steric bulk and electron-donating effects, which may enhance hydrophobic interactions in binding pockets compared to fluoro- or trifluoromethyl-substituted analogs .
- Sulfonamide vs. Carboxamide : Sulfonamide derivatives generally exhibit higher metabolic stability than carboxamides due to reduced susceptibility to enzymatic hydrolysis .
Core Heterocycle Modifications
Replacement of the oxazepin oxygen with sulfur (thiazepin core) significantly alters physicochemical properties:
Key Observations :
- However, oxygen in oxazepin cores may offer better hydrogen-bonding capabilities .
- Synthetic Accessibility : Thiazepin derivatives often require additional oxidation steps (e.g., 5-oxide formation), complicating synthesis compared to oxazepins .
Pharmacological Implications
For example:
- Thiazepin carboxamides: Exhibit D2 receptor selectivity with IC50 values in the nanomolar range, attributed to optimal steric complementarity .
- Enantiomeric Separation : Chiral HPLC resolution of thiazepin derivatives (e.g., (R)-57) highlights the importance of stereochemistry in biological activity .
Preparation Methods
Preparation of 2,4,6-Trimethylbenzenesulfonyl Chloride
The sulfonyl chloride precursor is synthesized by chlorination of 2,4,6-trimethylbenzenesulfonic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Reaction conditions:
Coupling Reaction
The amine-sulfonyl chloride coupling is performed under Schotten-Baumann conditions:
- Base : Triethylamine (Et₃N) or pyridine to scavenge HCl.
- Solvent : Tetrahydrofuran (THF) or dichloromethane.
- Stoichiometry : 1:1.2 molar ratio (amine:sulfonyl chloride).
- Temperature : 0°C to room temperature, 2–4 hours.
Reaction Equation :
$$ \text{Dibenzooxazepin-2-amine} + \text{2,4,6-Trimethylbenzenesulfonyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Target Compound} $$
Purification :
Alternative Routes and Innovations
One-Pot Sulfinamide Synthesis
A modified approach adapts sulfinamide intermediates for streamlined coupling. Organometallic reagents (e.g., Grignard) react with sulfur dioxide surrogates (DABSO) to form metal sulfinates, which are chlorinated in situ to sulfonyl chlorides. This method avoids isolating unstable intermediates:
Procedure :
- Sulfinate Formation :
- DABSO (0.5 equiv) reacts with Grignard reagent (1.0 equiv) in THF at room temperature.
- Chlorination :
- Thionyl chloride (1.1 equiv) converts sulfinate to sulfonyl chloride.
- Amine Coupling :
Advantages :
Analytical and Spectroscopic Validation
Characterization Data :
Industrial-Scale Considerations
Challenges :
- Cost of DABSO : While effective in lab settings, DABSO’s commercial availability limits large-scale use.
- Waste Management : Thionyl chloride generates HCl gas, necessitating scrubbers.
Process Optimization :
- Continuous Flow Systems : Microreactors improve heat transfer during exothermic chlorination steps.
- Catalytic Recycling : Triethylamine recovery via distillation reduces costs.
Emerging Methodologies
Photocatalytic Sulfonylation :
Recent advances employ visible-light catalysis for direct C–H sulfonylation of dibenzooxazepines. Iridium-based photocatalysts (e.g., Ir(ppy)₃) activate sulfonyl chlorides, enabling room-temperature coupling.
Biocatalytic Approaches : Sulfotransferase enzymes immobilized on silica gel show promise for greener synthesis, though yields remain low (30–40%).
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
A multi-step synthesis approach is recommended, starting with functionalization of the dibenzo[1,4]oxazepinone core (e.g., via condensation reactions) followed by sulfonamide coupling. Systematic optimization should employ Design of Experiments (DoE) to evaluate variables such as solvent polarity (e.g., acetonitrile or DMF), catalyst loading (e.g., potassium carbonate), and temperature gradients. Reaction progress can be monitored via TLC or HPLC-MS. Purification may require column chromatography or recrystallization, with yields validated through mass balance analysis .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing purity and structural integrity?
High-resolution NMR (¹H/¹³C, DEPT-135) is critical for verifying regioselectivity of methyl groups on the benzene ring and confirming sulfonamide bond formation. Pair this with FT-IR to validate functional groups (e.g., sulfonamide S=O stretches at ~1350 cm⁻¹). HPLC-PDA (≥95% purity threshold) and LC-HRMS ensure batch consistency. Cross-validate results with X-ray crystallography if single crystals are obtainable .
Q. How should researchers design initial biological screening assays to evaluate activity?
Prioritize in vitro target-based assays (e.g., enzyme inhibition or receptor binding) using recombinant proteins or cell lines expressing relevant targets. Dose-response curves (1 nM–100 µM) with positive/negative controls are essential. Include cytotoxicity screening (e.g., MTT assay) in parallel to distinguish specific activity from nonspecific effects. Triplicate runs and statistical validation (e.g., ANOVA with post-hoc tests) mitigate variability .
Q. What computational methods predict the compound’s physicochemical properties and bioactivity?
Use QSAR models to estimate logP (e.g., 3.8–4.2), solubility (e.g., <10 µM in aqueous buffers), and membrane permeability. Molecular docking (AutoDock Vina, Schrödinger) can predict binding affinities to hypothesized targets like kinase domains or GPCRs. ADMET predictors (e.g., SwissADME) assess metabolic stability and potential toxicity liabilities (e.g., CYP450 inhibition) .
Q. What stability considerations are critical for handling and storing this sulfonamide derivative?
Conduct accelerated stability studies under ICH guidelines: expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC. Store lyophilized samples at –20°C in inert atmospheres (argon) to prevent oxidation. Aqueous solutions should be prepared fresh due to hydrolysis risks at neutral/basic pH .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity across experimental models?
Perform meta-analysis of dose-response data using standardized metrics (e.g., IC50 normalization). Evaluate model relevance: compare immortalized cell lines vs. primary cells, or in vitro vs. ex vivo systems. Confounding variables (e.g., serum protein binding differences) can be addressed via equilibrium dialysis or computational plasma protein binding assays .
Q. How can target engagement studies elucidate the compound’s mechanism of action?
Apply surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics (KD, kon/koff). Use CRISPR-engineered cell lines with target knockouts to confirm specificity. For irreversible binding, employ click chemistry probes coupled with fluorescence polarization assays .
Q. What experimental designs assess environmental fate and ecotoxicological impacts?
Follow OECD 308 guidelines for biodegradation studies in water-sediment systems. Use LC-MS/MS to track parent compound and metabolites. Ecotoxicity can be evaluated in tiered assays: algal growth inhibition (72-hr EC50), Daphnia magna immobilization (48-hr), and zebrafish embryo toxicity (OECD 236). Include abiotic controls to distinguish chemical vs. matrix effects .
Q. How does stereoelectronic configuration influence pharmacological profile and metabolite formation?
Perform chiral separation (e.g., SFC or HPLC with amylose columns) to isolate enantiomers. Compare their activity in enzyme assays and metabolic stability in liver microsomes. Use DFT calculations to map electron density distributions and identify reactive sites prone to oxidative metabolism (e.g., CYP3A4-mediated hydroxylation) .
Q. What statistical approaches analyze dose-response relationships in complex in vivo models?
Apply nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. For time-dependent effects, use longitudinal ANOVA or Kaplan-Meier survival analysis. Covariate adjustment (e.g., body weight, sex) minimizes bias in ED50 estimation. Bayesian hierarchical models are robust for small-sample studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
